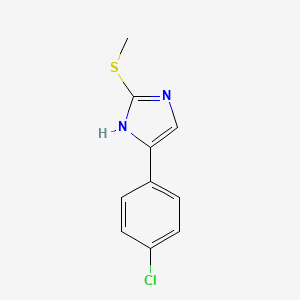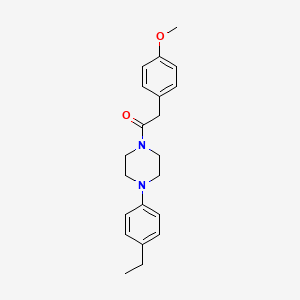
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as N-ethyl-4-(4-methoxyphenyl)-2-piperazinone or ETH-LAD. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Pharmacological Activity for Pain Management A study by Díaz et al. (2020) focused on the synthesis and pharmacological activity of pyrazoles, including compounds similar to 1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, leading to the identification of a clinical candidate for pain treatment. This compound demonstrated outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models (Díaz et al., 2020).
Antipsychotic Profile Bhosale et al. (2014) designed and synthesized derivatives of biphenyl moiety linked with aryl piperazine, including compounds related to the specified chemical. These derivatives showed significant anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotics. Among the synthesized derivatives, specific compounds exhibited an impressive antipsychotic profile with minimal side effects, supported by docking studies with the human dopamine D2 receptor (Bhosale et al., 2014).
Antimicrobial and Antifungal Applications Mermer et al. (2018) explored the synthesis, biological activity, and structure-activity relationship of novel conazole analogues containing a piperazine nucleus, targeting antifungal applications. The synthesized compounds showed promising antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, validated through molecular docking, highlighting their potential in addressing microbial infections (Mermer et al., 2018).
Biochemical Properties and Reactivity Onawole et al. (2017) conducted a computational assessment on arylpiperazine-based drugs, focusing on their biochemical properties, vibrational assignments, and reactivity towards the human GABA receptor. The study provided insights into the molecular docking mechanism and reactivity properties of these compounds, indicating their potential pharmaceutical applications (Onawole et al., 2017).
Synthesis and Characterization Techniques Electrochemical synthesis methods for new substituted phenylpiperazines were developed by Nematollahi and Amani (2011), offering a facile and environmentally friendly approach to synthesizing phenylpiperazine derivatives. This method highlights the versatility and potential of electrochemical techniques in the synthesis of complex organic compounds (Nematollahi & Amani, 2011).
Propiedades
IUPAC Name |
1-[4-(4-ethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17-4-8-19(9-5-17)22-12-14-23(15-13-22)21(24)16-18-6-10-20(25-2)11-7-18/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNMBQBKXORGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)
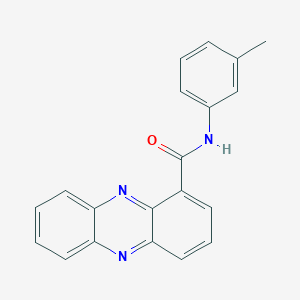
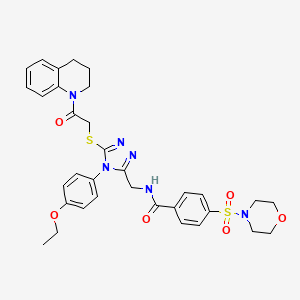
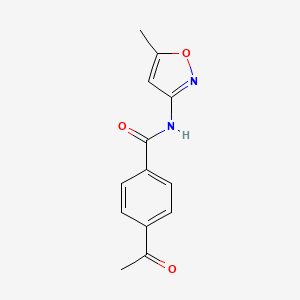
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)
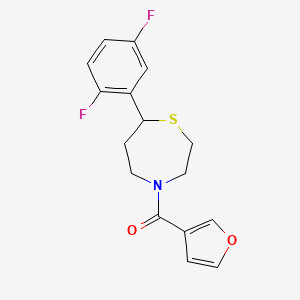

![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)
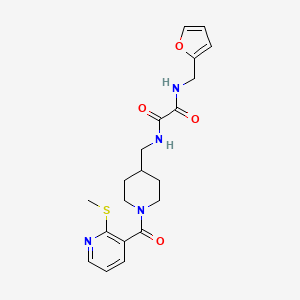
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)
![6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
